3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-19-10-14(16(18-19)22-2)15(21)17-9-12-3-6-20(7-4-12)13-5-8-23-11-13/h10,12-13H,3-9,11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOTWUHSAMIMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.
Introduction of the Thiolane Ring: The thiolane ring can be introduced through a similar nucleophilic substitution reaction.
Coupling to Form the Carboxamide: The final step involves coupling the pyrazole derivative with the piperidine-thiolane intermediate under amide bond-forming conditions, typically using a coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving the pyrazole, piperidine, and thiolane rings.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparisons
Key Observations :
- The 3-methoxy group may enhance metabolic stability compared to unsubstituted pyrazoles, though this requires experimental validation.
Piperidine-Thiolan Hybrids
Table 2: Piperidine-Modified Compounds
Key Observations :
- The thiolan-3-yl group in the target compound introduces a sulfur-containing heterocycle, which may improve lipophilicity or modulate cytochrome P450 interactions compared to oxygen-containing analogs .
- Unlike diazepane-containing hybrids (e.g., BK75949), the target compound’s piperidine ring may favor CB1/CB2 receptor binding, as piperidine is a common scaffold in cannabinoid ligands .
Peripherally Restricted Cannabinoid Antagonists
Table 3: CB1 Antagonist Comparisons
Key Observations :
- The target compound’s lower tPSA (~80 estimated) compared to Compound 4 (>90) suggests a higher likelihood of crossing the blood-brain barrier (BBB), contrasting with peripherally restricted CB1 antagonists .
Research Findings and Functional Implications
- If the target compound binds CB1, it may share this ion channel modulation; CB2 binding would lack such effects.
- Metabolic Stability : The thiolan-3-yl group may confer resistance to oxidative metabolism compared to furan or pyrrolidine substituents in analogs like BK75950 .
- Off-Target Safety : Structurally related pyrazole-carboxamides (e.g., Compound 4) exhibit clean off-target profiles, suggesting the target compound may also avoid unintended receptor interactions .
Biological Activity
The compound 3-methoxy-1-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide is a member of the pyrazole class of compounds, which has garnered interest in various biological applications due to its potential pharmacological properties. This article explores its biological activities, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₂₃N₃OS
- Molecular Weight : 303.44 g/mol
- CAS Number : 2034589-95-0
Structural Features
This compound features a pyrazole ring, a methoxy group, and a piperidine moiety containing a thiolane substituent, which may contribute to its biological activity.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain analogs have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Cytotoxicity : Studies have indicated that specific pyrazole derivatives can induce apoptosis in cancer cell lines.
Case Studies and Research Findings
- Synthesis and Evaluation :
-
Mechanism of Action :
- The mechanism by which pyrazole compounds exert their effects often involves the inhibition of specific enzymes or pathways related to inflammation or microbial growth. For instance, compounds that inhibit cyclooxygenase (COX) enzymes are known to reduce inflammatory responses.
-
Comparative Studies :
- In comparative studies involving similar compounds, certain derivatives exhibited lower cytotoxicity while maintaining effective antimicrobial action. This highlights the importance of structural modifications in enhancing selectivity and reducing side effects.
Data Table: Biological Activity Overview
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core followed by functionalization of the piperidine-thiolan moiety. Key steps include:
- Cyclization : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazole-4-carboxylic acid to the piperidine intermediate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reactivity and solubility of intermediates .
- Temperature Control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .
Critical parameters include stoichiometric ratios (e.g., 1.1 mmol RCH2Cl for alkylation) and base selection (e.g., K2CO3 for deprotonation) . Yield optimization requires monitoring via TLC and purification via column chromatography .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Resolves substituent patterns (e.g., methoxy protons at δ 3.85 ppm, piperidine methylene groups at δ 2.15–3.85 ppm) .
- LCMS/ESIMS : Confirms molecular weight (e.g., ESIMS m/z 392.2 for analogous structures) and purity (>98% via HPLC) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment .
Advanced techniques like 2D NMR (COSY, HSQC) can resolve stereochemical ambiguities in the thiolan-piperidine system.
Advanced: How can structure-activity relationship (SAR) studies evaluate the influence of the thiolan-3-yl and piperidin-4-yl groups on bioactivity?
Methodological Answer:
- Functional Group Modifications : Replace the thiolan-3-yl group with other sulfur-containing rings (e.g., tetrahydrothiophene dioxide) to assess hydrophobicity and hydrogen-bonding capacity .
- Piperidine Substituents : Introduce alkyl or aryl groups to the piperidine nitrogen to study steric effects on receptor binding .
- Biological Assays : Screen modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
Correlate structural changes with activity data to identify pharmacophoric elements critical for potency .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent buffer pH, ion concentrations, and temperature (e.g., 25°C vs. 37°C) to minimize variability .
- Orthogonal Validation : Confirm activity using complementary techniques (e.g., enzymatic assays + cellular viability tests) .
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., impurity levels >2% skewing results) .
Address discrepancies by repeating experiments with rigorously purified batches and reporting confidence intervals for IC50 values.
Advanced: What computational approaches predict the compound’s binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrazole core and catalytic sites (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex, focusing on key residues (e.g., Lys-33, Asp-184) .
- Free Energy Calculations : Apply MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate binding energies, validating predictions with experimental ΔG values .
Combine in silico results with mutational studies to refine binding hypotheses.
Advanced: How can pharmacokinetic properties be optimized through structural modifications?
Methodological Answer:
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the piperidine ring to enhance solubility, monitored via shake-flask assays .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Permeability : Use Caco-2 cell models to assess intestinal absorption, optimizing substituents for P-gp efflux avoidance .
Validate modifications via in vivo PK studies in rodent models, measuring AUC (area under the curve) and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
